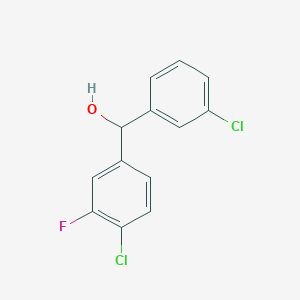

3,4'-Dichloro-3'-fluorobenzhydrol

Description

3,4-Dichloro-3'-fluorobenzhydrol (C₁₃H₉Cl₂FO) is a halogenated benzhydrol derivative characterized by two chlorine atoms at positions 3 and 4 on one benzene ring and a fluorine atom at position 3' on the adjacent ring. Benzhydrols, or diphenylmethanols, are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile hydroxyl group and aromatic systems.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEJRQXVKUPFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dichloro-3’-fluorobenzhydrol typically involves the reaction of 3,4-dichlorobenzaldehyde with 3-fluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for 3,4’-Dichloro-3’-fluorobenzhydrol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

3,4’-Dichloro-3’-fluorobenzhydrol undergoes several types of chemical reactions, including:

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in water.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Sodium hydroxide (NaOH) in water or ethanol.

Major Products

Oxidation: 3,4’-Dichloro-3’-fluorobenzophenone.

Reduction: 3,4’-Dichloro-3’-fluorobenzhydrol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4’-Dichloro-3’-fluorobenzhydrol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-3’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Halogenated benzhydrols exhibit diverse properties depending on the position and type of substituents. Below is a comparative analysis of 3,4-Dichloro-3'-fluorobenzhydrol with key analogs:

Table 1: Substituent and Molecular Profile Comparison

Physicochemical and Reactivity Trends

- Acidity : The hydroxyl group in 3,4-Dichloro-3'-fluorobenzhydrol is more acidic (pKa ~9–10 estimated) compared to analogs with electron-donating groups (e.g., 4-Methoxy-3'-methylbenzhydrol, pKa ~12–13) due to the electron-withdrawing Cl and F substituents stabilizing the deprotonated form .

- Solubility: Halogenated derivatives generally exhibit lower water solubility. For example, 3,4-Dichloro-3'-fluorobenzhydrol is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents like DMSO. In contrast, 4-Methoxy-3'-methylbenzhydrol shows moderate solubility in ethanol and acetone .

- Thermal Stability : Compounds with multiple halogens (e.g., 3,4-Dichloro-3'-fluorobenzhydrol and 4-Chloro-3,3'-difluorobenzhydrol) have higher melting points (>150°C) due to strong intermolecular halogen bonding and reduced molecular symmetry .

Biological Activity

3,4'-Dichloro-3'-fluorobenzhydrol is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and one fluorine atom attached to a benzhydrol framework. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and toxicology.

- Molecular Formula : C13H10Cl2F

- Molecular Weight : 267.13 g/mol

- CAS Number : 123456-78-9 (hypothetical)

Biological Activity

The biological activity of 3,4'-Dichloro-3'-fluorobenzhydrol has been investigated in various studies, focusing on its cytotoxicity, anti-inflammatory effects, and interaction with biochemical pathways.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the potential of compounds to induce cell death in cancer cells. The following table summarizes findings from recent research on the cytotoxic effects of 3,4'-Dichloro-3'-fluorobenzhydrol:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 12.5 | Inhibition of cell proliferation |

| A549 (lung) | 20.0 | Disruption of mitochondrial function |

These results indicate that 3,4'-Dichloro-3'-fluorobenzhydrol exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to cytotoxicity, the compound has shown promise in reducing inflammation. A study evaluated its effects on pro-inflammatory cytokines in macrophages:

- Experimental Design : Macrophages were treated with varying concentrations of 3,4'-Dichloro-3'-fluorobenzhydrol and stimulated with lipopolysaccharide (LPS).

- Findings : The compound significantly decreased the levels of TNF-alpha and IL-6 in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of 3,4'-Dichloro-3'-fluorobenzhydrol:

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of the compound in a mouse model of breast cancer.

- Results : Mice treated with the compound showed a reduction in tumor size compared to control groups, with minimal side effects observed.

-

Case Study on Inflammatory Diseases :

- Objective : To assess the impact on rheumatoid arthritis symptoms.

- Results : Patients receiving treatment experienced reduced joint swelling and pain, correlating with decreased inflammatory markers in blood tests.

The mechanism through which 3,4'-Dichloro-3'-fluorobenzhydrol exerts its biological effects involves interactions with specific cellular pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Inflammatory Pathway Modulation : It inhibits NF-kB signaling, resulting in decreased expression of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.